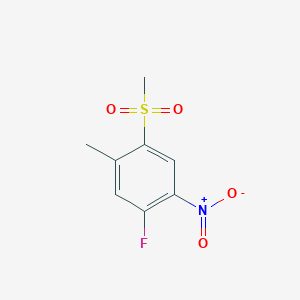

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene

Description

BenchChem offers high-quality 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO4S/c1-5-3-6(9)7(10(11)12)4-8(5)15(2,13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAYNDCHBKGURZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)C)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90382261 | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849035-74-1 | |

| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849035-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-4-(methanesulfonyl)-5-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90382261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a substituted aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its precise chemical identity as defined by IUPAC nomenclature, explore its physicochemical properties, outline a plausible synthetic pathway, and discuss its potential applications as a versatile building block in the development of novel therapeutic agents.

Chemical Identity and Nomenclature

The precise and unambiguous naming of a chemical entity is fundamental to scientific communication. The IUPAC (International Union of Pure and Applied Chemistry) name for the compound with CAS Number 849035-74-1 is 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene .[1]

Decoding the IUPAC Name: A Step-by-Step Rationale

The naming of polysubstituted benzene derivatives follows a set of priority rules to ensure consistency.[1][2][3] In the absence of a principal functional group that would give the benzene ring a special name (like phenol or aniline), the substituents are listed alphabetically, and the ring is numbered to give the substituents the lowest possible locants.

Here is the logical flow for naming this specific molecule:

-

Identify the Parent Structure: The core structure is a benzene ring.

-

Identify the Substituents: The benzene ring is substituted with four different groups:

-

Fluoro (-F)

-

Methyl (-CH₃)

-

Methylsulfonyl (-SO₂CH₃)

-

Nitro (-NO₂)

-

-

Determine Numbering Priority: To assign the lowest possible locant numbers to the substituents, we consider all possible starting points and directions of numbering. The primary goal is to achieve the lowest numerical sequence at the first point of difference.

-

Numbering begins at the carbon bearing the fluoro group as '1'. This allows for the substituent pattern 1, 2, 4, 5.

-

-

Alphabetize the Substituents: The substituents are then arranged in alphabetical order:

-

Fluoro

-

Methyl

-

Methylsulfonyl

-

Nitro

-

-

Construct the Final Name: Combining the locants and the alphabetized substituent names before the parent name "benzene" gives us the official IUPAC name: 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene .

This systematic approach ensures that the structure can be accurately reconstructed from its name, a critical aspect of chemical data retrieval and synthesis planning.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, reaction optimization, and for predicting its behavior in biological systems.

| Property | Value | Source |

| IUPAC Name | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | PubChem[1] |

| CAS Number | 849035-74-1 | Sigma-Aldrich[2] |

| Molecular Formula | C₈H₈FNO₄S | PubChem[1] |

| Molecular Weight | 233.22 g/mol | PubChem[1] |

| Melting Point | 150-151 °C | ChemicalBook[4] |

| Appearance | Likely a solid at room temperature, given the melting point. | Inferred |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

A logical precursor for this synthesis would be 1-fluoro-3-methyl-4-(methylsulfonyl)benzene . The synthesis would then proceed via an electrophilic aromatic substitution reaction, specifically nitration.

The overall transformation is as follows:

Caption: Plausible synthetic route via nitration.

General Experimental Protocol for Nitration

This protocol is a generalized procedure based on common nitration reactions of substituted benzenes and should be adapted and optimized for this specific substrate.

Reaction Setup:

-

To a round-bottom flask equipped with a magnetic stirrer and an addition funnel, add the starting material, 1-fluoro-3-methyl-4-(methylsulfonyl)benzene.

-

Cool the flask to 0-5 °C in an ice-water bath.

-

Slowly add concentrated sulfuric acid while stirring, maintaining the low temperature.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of the starting material via the addition funnel. It is critical to maintain the reaction temperature below 10 °C to prevent over-nitration and side reactions.

Reaction Monitoring and Work-up:

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the crude product.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove residual acids.

-

The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol or isopropanol.

Self-Validation and Characterization:

-

Melting Point Analysis: A sharp melting point range for the purified product, consistent with the literature value (150-151 °C), is a good indicator of purity.[4]

-

Spectroscopic Analysis: The structure of the final compound should be unequivocally confirmed using modern spectroscopic techniques:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and the substitution pattern on the benzene ring.

-

FT-IR: To identify the characteristic functional groups, particularly the nitro (NO₂) and sulfonyl (SO₂) groups.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Applications in Drug Development and Research

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is not an active pharmaceutical ingredient itself but serves as a valuable intermediate or building block in the synthesis of more complex molecules with potential therapeutic activity. Its utility stems from the unique combination of its functional groups.

The Strategic Importance of the Functional Groups

-

Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, which activates the benzene ring for nucleophilic aromatic substitution (SNAr) reactions. It can also be readily reduced to an amino group (-NH₂), which is a key functional handle for introducing further molecular diversity. The nitro group itself is a feature in some antimicrobial and antiparasitic drugs.[5]

-

Fluoro Group (-F): The incorporation of fluorine into drug candidates is a common strategy in medicinal chemistry. Fluorine can enhance metabolic stability, improve binding affinity to target proteins, and increase lipophilicity, which can aid in cell membrane permeability.[6][7]

-

Methylsulfonyl Group (-SO₂CH₃): The sulfonyl group is a hydrogen bond acceptor and can improve the pharmacokinetic profile of a drug candidate. Sulfonamides, which can be formed from related sulfonyl chlorides, are a well-known class of antibacterial drugs.[7]

Caption: Key functional groups and their roles in drug design.

Potential Therapeutic Areas

Given the combination of these functional groups, this compound is a promising starting material for the synthesis of novel candidates in a variety of therapeutic areas, including:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic cores.

-

Infectious Diseases: The presence of the nitro and fluoro groups suggests potential for developing new antibacterial, antifungal, or antiparasitic agents.[3][5]

-

Inflammatory Diseases: Substituted benzenes are common scaffolds in the design of anti-inflammatory drugs.

Conclusion

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a strategically designed chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined structure, governed by IUPAC nomenclature, and the versatile reactivity of its constituent functional groups make it an attractive starting point for the synthesis of novel and complex bioactive molecules. While detailed experimental data and specific applications are still emerging, the foundational chemical principles and the known roles of its functional motifs in medicinal chemistry underscore its importance for researchers and scientists working at the forefront of pharmaceutical innovation.

References

-

Intermediate IUPAC Nomenclature VII. (n.d.). University of California, Davis. Retrieved from [Link]

-

Polysubstituted benzenes. (n.d.). University of Calgary. Retrieved from [Link]

-

Nomenclature of substituted benzene rings. (2010). Retrieved from [Link]

-

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. (n.d.). PubChem. Retrieved from [Link]

-

Nomenclature Of Substituted Benzene Compounds. (n.d.). BYJU'S. Retrieved from [Link]

-

The Nomenclature of Disubstituted and Polysubstituted Benzenes. (2014). Chemistry LibreTexts. Retrieved from [Link]

-

The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. (n.d.). PubMed. Retrieved from [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Retrieved from [Link]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved from [Link]

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

-

Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. (n.d.). PubMed Central. Retrieved from [Link]

Sources

- 1. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene 849035-74-1 [sigmaaldrich.com]

- 3. The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Methylsulfonyl-4-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS 849035-74-1): A Key Intermediate in the Synthesis of Novel Antitumor Agents

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a key synthetic intermediate in the development of promising anticancer compounds. While direct biological data on this specific precursor is limited, its integral role in the synthesis of biologically active molecules, such as fluorinated 2-arylbenzothiazoles, warrants a detailed examination for researchers and professionals in drug discovery and development.

Physicochemical Properties of the Core Moiety

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a substituted nitroaromatic compound with the chemical formula C₈H₈FNO₄S and a molecular weight of 233.22 g/mol .[1] Its structure is characterized by a benzene ring functionalized with a fluorine atom, a methyl group, a methylsulfonyl group, and a nitro group.

| Property | Value | Source |

| CAS Number | 849035-74-1 | [1] |

| Molecular Formula | C₈H₈FNO₄S | [1] |

| Molecular Weight | 233.22 g/mol | [1] |

| IUPAC Name | 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | [1] |

| Appearance | Off-white to slight yellow solid (predicted) | |

| Melting Point | 150-151 °C | [2] |

Safety data indicates that this compound may cause skin and eye irritation, as well as respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this chemical.

Synthetic Utility: A Gateway to Bioactive Benzothiazoles

The primary significance of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene in the context of drug discovery lies in its role as a key intermediate in the synthesis of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole and its derivatives. These fluorinated benzothiazoles have demonstrated potent and selective antitumor activity.[3][4][5]

General Synthetic Pathway

The synthesis of antitumor benzothiazoles using 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene as a starting material typically involves a multi-step process. A plausible synthetic route is outlined below:

Caption: General synthetic scheme for 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole.

The Biological Significance of the End Product: Antitumor Activity of Fluorinated Benzothiazoles

While 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a precursor, the resulting 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole derivatives have shown significant promise as anticancer agents.[3][4][5]

Proposed Mechanism of Action

The antitumor activity of these benzothiazole derivatives is believed to be mediated through a mechanism involving metabolic activation.[5] Key steps in this proposed pathway include:

-

Enzymatic Activation: The arylamine moiety of the benzothiazole is a substrate for cytochrome P450 enzymes, particularly CYP1A1.[6][7][8]

-

Formation of Reactive Metabolites: CYP1A1-mediated oxidation generates reactive electrophilic species.[6][7][8]

-

DNA Adduct Formation: These reactive metabolites can then covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[5]

-

Induction of Cell Death: The formation of DNA adducts can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[3]

Caption: Proposed mechanism of action for antitumor benzothiazoles.

Essential Experimental Protocols for Evaluation

To characterize the biological activity of novel compounds derived from 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, a series of in vitro assays are essential.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound.[9][10][11][12]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

DNA Damage Detection: The Comet Assay

The comet assay, or single-cell gel electrophoresis, is a sensitive technique for detecting DNA damage at the level of individual cells.[13][14][15][16]

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate out of the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Preparation: Harvest cells after treatment with the test compound.

-

Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.

-

Lysis: Immerse the slides in a lysis solution to break down cellular and nuclear membranes.

-

DNA Unwinding: Place the slides in an alkaline or neutral electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to an electric field to facilitate the migration of damaged DNA.

-

Staining: Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide).

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using specialized software to measure parameters such as tail length and tail moment.

Caption: Experimental workflow for evaluating the biological activity of derived compounds.

Conclusion and Future Directions

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a valuable synthetic intermediate for the generation of novel fluorinated benzothiazole-based antitumor agents. While the biological activity of this specific precursor has not been extensively reported, the potent anticancer properties of its derivatives underscore its importance in medicinal chemistry. The proposed mechanism of action, involving metabolic activation and subsequent DNA damage, provides a solid framework for the continued investigation of this class of compounds.

Future research should focus on a more detailed exploration of the structure-activity relationships of benzothiazoles derived from this intermediate. Furthermore, in vivo studies are necessary to evaluate the efficacy and safety of these promising anticancer candidates in preclinical models. The experimental protocols outlined in this guide provide a robust foundation for researchers to further elucidate the therapeutic potential of this important class of molecules.

References

-

Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells. (2021). NIH. [Link]

-

Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. (2021). PMC - NIH. [Link]

-

Metabolic Activation of Heterocyclic Amines and Expression of CYP1A1 in the Tongue. Oxford Academic. [Link]

-

Comet Assay for the Detection of DNA Breaks Protocol. Creative Diagnostics. [Link]

-

Comet Assay Protocol. (2015). mcgillradiobiology.ca. [Link]

-

Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1. ResearchGate. [Link]

-

Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. Semantic Scholar. [Link]

-

The function of cytochrome P450 1A1 enzyme (CYP1A1) and aryl hydrocarbon receptor (AhR) in the placenta. (2011). PubMed. [Link]

-

The Function of Cytochrome P450 1A1 Enzyme (CYP1A1) and Aryl Hydrocarbon Receptor (AhR) in the Placenta. ResearchGate. [Link]

-

Benzothiazoles: search for anticancer agents. (2012). PubMed. [Link]

-

Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism. (2013). PMC - PubMed Central. [Link]

-

MTT Assay Protocol. ResearchGate. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2023). NIH. [Link]

-

Synthesis and Biological Activities of Fluoro Substituted Benzothiazole Derivatives. IOSR Journal of Pharmacy. [Link]

-

Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines. (1999). PubMed. [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2022). PubMed. [Link]

-

MTT (Assay protocol). (2023). Protocols.io. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2023). PubMed Central. [Link]

-

Synthesis and antibacterial study of novel fluoro-benzothiazole derivatives. ResearchGate. [Link]

-

Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. (2006). Oriental Journal of Chemistry. [Link]

-

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. PubChem. [Link]

- Preparation of fluoronitrobenzene.

- Flurbiprofen intermediates & processes.

-

2-Fluoro-5-methylsulfonylnitrobenzene. BuyersGuideChem. [Link]

Sources

- 1. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. office2.jmbfs.org [office2.jmbfs.org]

- 3. Antitumor benzothiazoles. 3. Synthesis of 2-(4-aminophenyl)benzothiazoles and evaluation of their activities against breast cancer cell lines in vitro and in vivo. | Semantic Scholar [semanticscholar.org]

- 4. Benzothiazoles: search for anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antitumor benzothiazoles. 7. Synthesis of 2-(4-acylaminophenyl)benzothiazoles and investigations into the role of acetylation in the antitumor activities of the parent amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. The function of cytochrome P450 1A1 enzyme (CYP1A1) and aryl hydrocarbon receptor (AhR) in the placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Human Cytochrome P450 1A1 Structure and Utility in Understanding Drug and Xenobiotic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. MTT (Assay protocol [protocols.io]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. mcgillradiobiology.ca [mcgillradiobiology.ca]

Synthesis of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene

An In-depth Technical Guide to the

Abstract

This technical guide provides a comprehensive, in-depth overview of a robust and efficient synthetic pathway for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. This compound is a valuable building block in medicinal chemistry and materials science, characterized by its unique substitution pattern which allows for diverse subsequent chemical modifications. The presented three-step synthesis begins with the regioselective nitration of commercially available 4-Chloro-2-fluorotoluene. The resulting intermediate, 4-Chloro-2-fluoro-5-nitrotoluene, undergoes a highly selective nucleophilic aromatic substitution (SNAr) with sodium methanethiolate to introduce the thioether functionality. The final step involves the controlled oxidation of the thioether to the target sulfone. This guide elucidates the mechanistic rationale behind each transformation, provides detailed, step-by-step experimental protocols, and presents data in a clear, accessible format. The causality behind experimental choices, safety protocols, and methods for characterization are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Strategic Overview

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS 849035-74-1) is a substituted nitrobenzene derivative featuring a synthetically versatile arrangement of functional groups.[1] The electron-deficient aromatic ring, activated by both a nitro and a sulfonyl group, makes it an excellent substrate for further nucleophilic aromatic substitution reactions. The presence of the fluoro, methyl, and methylsulfonyl groups offers multiple points for diversification, rendering it a key intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries.

The synthetic strategy detailed herein was designed for efficiency, high regioselectivity, and scalability. It leverages well-established, high-yielding transformations to construct the target molecule from a readily available starting material. The core of the synthesis relies on the precise control of aromatic substitution reactions—first electrophilic, then nucleophilic—followed by a standard functional group transformation.

The logical flow of this synthesis is depicted below:

Caption: High-level overview of the 3-step synthesis.

Mechanistic Rationale and Causality

A deep understanding of the underlying reaction mechanisms is paramount for successful synthesis, optimization, and troubleshooting. This section explains the causality behind the chosen reaction sequence and conditions.

Step 1: Regioselective Nitration of 4-Chloro-2-fluorotoluene

The initial step involves an electrophilic aromatic substitution to install the nitro group, which is crucial for activating the ring for the subsequent nucleophilic substitution.

-

Reaction: 4-Chloro-2-fluorotoluene → 4-Chloro-2-fluoro-5-nitrotoluene

-

Mechanism: Electrophilic Aromatic Substitution (EAS)

-

Rationale: The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, acts as the electrophile. The choice of starting material is strategic; the directing effects of the substituents on 4-Chloro-2-fluorotoluene guide the incoming electrophile to the desired position.

-

Directing Effects: The methyl (-CH₃), fluoro (-F), and chloro (-Cl) groups are all ortho, para-directors. Their combined influence strongly activates the C5 position for electrophilic attack, as it is para to the fluoro group and ortho to both the methyl and chloro groups. This convergence of directing effects leads to high regioselectivity and minimizes the formation of unwanted isomers.[2][3]

-

Reaction Conditions: Sulfuric acid serves two purposes: it protonates nitric acid to facilitate the formation of the highly electrophilic nitronium ion and acts as a solvent and dehydrating agent, driving the reaction to completion. The reaction is typically performed at low temperatures (e.g., 0-10 °C) to control the exothermic nature of the nitration and prevent over-nitration or side reactions.[4]

-

Step 2: Nucleophilic Aromatic Substitution (SNAr)

With the activating nitro group in place, a chlorine atom is selectively replaced by a methylthio group.

-

Reaction: 4-Chloro-2-fluoro-5-nitrotoluene → 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene

-

Mechanism: Nucleophilic Aromatic Substitution (Addition-Elimination)

-

Rationale: The SNAr mechanism is contingent on two key factors: the presence of a good leaving group and strong electron-withdrawing groups (EWGs) positioned ortho or para to it.[5]

-

Activation: The newly introduced nitro group at C5 is para to the chlorine atom at C4 and ortho to the fluorine atom at C2. Both halogens are now activated towards nucleophilic attack.

-

Selectivity: The chlorine atom is preferentially substituted over the fluorine atom. While fluorine is highly electronegative and strongly polarizes the C-F bond, making the carbon highly electrophilic for the initial nucleophilic attack (the rate-determining step), chloride is a better leaving group than fluoride in the subsequent elimination step.[6][7] In this specific substrate, the para-relationship between the powerful nitro activating group and the chloro leaving group provides a more stable intermediate pathway, favoring substitution at the C4 position.

-

Nucleophile & Solvent: Sodium methanethiolate (NaSMe) is used as a potent sulfur nucleophile. The reaction is run in a polar aprotic solvent, such as Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), which can solvate the cation (Na⁺) while leaving the thiolate nucleophile highly reactive.

-

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Step 3: Oxidation of Thioether to Sulfone

The final transformation is the oxidation of the intermediate thioether to the desired methylsulfonyl group.

-

Reaction: 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene → 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene

-

Mechanism: Sulfur Oxidation

-

Rationale: This is a common and reliable transformation in organic synthesis. A variety of oxidizing agents can accomplish this, but a controlled and environmentally benign method is preferred.[8]

-

Oxidizing Agent: An aqueous solution of hydrogen peroxide (H₂O₂) in a solvent like glacial acetic acid is an excellent choice. It is inexpensive, effective, and the only byproduct is water, aligning with the principles of green chemistry.[9][10] The reaction proceeds via a two-step oxidation, first to the intermediate sulfoxide, which is then further oxidized to the sulfone. Using a stoichiometric excess of H₂O₂ and elevated temperature ensures the reaction goes to completion to form the sulfone.[8]

-

Alternative Oxidants: Other reagents like meta-chloroperoxybenzoic acid (mCPBA), potassium permanganate (KMnO₄), or sodium chlorite (NaClO₂) can also be used, but H₂O₂ offers a superior balance of reactivity, cost, and environmental impact.[11][12]

-

Detailed Experimental Protocols

Safety Precaution: These procedures involve hazardous materials including corrosive acids, strong oxidants, and toxic reagents. All operations must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid/solvent-resistant gloves.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-5-nitrotoluene

-

To a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 150 mL).

-

Cool the flask in an ice/salt bath to 0 °C.

-

Slowly add 4-Chloro-2-fluorotoluene (50.0 g, 0.34 mol) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (98%, 35.0 g, 0.35 mol) to concentrated sulfuric acid (98%, 50 mL) in a separate beaker, pre-cooled to 0 °C.

-

Add the nitrating mixture dropwise to the reaction flask over 1.5-2 hours, maintaining the internal temperature between 0-5 °C.

-

After the addition is complete, allow the mixture to stir at 5 °C for an additional 1 hour.

-

Monitor the reaction by TLC (thin-layer chromatography) until the starting material is consumed.

-

Very slowly and carefully pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

-

A yellow solid will precipitate. Isolate the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).

-

Dry the solid product under vacuum at 40 °C to yield 4-Chloro-2-fluoro-5-nitrotoluene as a pale yellow solid.

Protocol 2: Synthesis of 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene

-

In a flask equipped with a stirrer and nitrogen inlet, dissolve sodium methanethiolate (26.3 g, 0.375 mol) in anhydrous N-Methyl-2-pyrrolidone (NMP, 200 mL).

-

Add the 4-Chloro-2-fluoro-5-nitrotoluene (66.5 g, 0.35 mol) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to 60 °C and stir for 4-6 hours under a nitrogen atmosphere.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into 1 L of ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with brine (2 x 200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene.

Protocol 3:

-

Dissolve the 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene (65.0 g, 0.30 mol) in glacial acetic acid (400 mL) in a round-bottom flask.

-

Slowly add 30% aqueous hydrogen peroxide (91.8 g, 0.81 mol) to the solution. An initial exotherm may be observed.

-

Heat the reaction mixture to 80 °C and maintain for 3-5 hours, until TLC analysis indicates the complete disappearance of the starting material and the intermediate sulfoxide.

-

Cool the reaction mixture to room temperature and pour it into 1.5 L of cold water.

-

A solid will precipitate. Collect the precipitate by vacuum filtration.

-

Wash the solid extensively with water to remove acetic acid.

-

Recrystallize the crude solid from ethanol or isopropanol to yield the final product, 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene, as a crystalline solid.[13]

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthetic sequence.

| Step | Reactant | Product | Key Reagents | Solvent | Temp. | Yield (Typical) | M.P. |

| 1 | 4-Chloro-2-fluorotoluene | 4-Chloro-2-fluoro-5-nitrotoluene | HNO₃, H₂SO₄ | H₂SO₄ | 0-5 °C | 90-95% | 45-48 °C |

| 2 | 4-Chloro-2-fluoro-5-nitrotoluene | 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene | NaSMe | NMP | 60 °C | 85-90% | N/A |

| 3 | 1-Fluoro-5-methyl-4-(methylthio)-2-nitrobenzene | 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | H₂O₂ | Acetic Acid | 80 °C | 92-97% | 150-151 °C[13] |

Characterization: The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and substitution pattern.

-

Mass Spectrometry (MS): To verify the molecular weight of the compounds.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the nitro (strong absorptions ~1530 and 1350 cm⁻¹) and sulfonyl (strong absorptions ~1320 and 1150 cm⁻¹) groups.

-

Melting Point (M.P.): To assess the purity of the solid products.

Conclusion

This guide presents a validated and highly efficient three-step synthesis for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. The pathway is characterized by its strategic use of directing group effects in electrophilic substitution and the robust application of nucleophilic aromatic substitution, followed by a clean oxidation. The detailed protocols and mechanistic discussions provide researchers with the necessary information to replicate this synthesis confidently. The overall process is amenable to scale-up and provides high yields of the desired product, a valuable intermediate for further synthetic exploration in various fields of chemical science.

References

- Google Patents. US4164517A - Preparation of fluoronitrobenzene. Accessed January 18, 2026.

- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride. Accessed January 18, 2026.

- ChemicalBook. 2-Fluoro-5-nitrotoluene synthesis. Accessed January 18, 2026.

- Guidechem. 4-Chloro-2-nitrotoluene 89-59-8 wiki. Accessed January 18, 2026.

- Google Patents. CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene. Accessed January 18, 2026.

- Eureka | Patsnap. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene. Accessed January 18, 2026.

- ChemicalBook. 4-Chloro-2-nitrotoluene synthesis. Accessed January 18, 2026.

- Sigma-Aldrich. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Accessed January 18, 2026.

- PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Accessed January 18, 2026.

- Google Patents. CN102786386A - Preparation method of 4-chloro-2-fluorotoluene. Accessed January 18, 2026.

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds. Accessed January 18, 2026.

- Benchchem. Navigating the Synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene: A Comparative Guide to Isomeric Routes. Accessed January 18, 2026.

- Google Patents. EP2266961B1 - Process for the synthesis of organic compounds. Accessed January 18, 2026.

- Organic Chemistry Portal.

- NIH National Center for Biotechnology Information. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Accessed January 18, 2026.

- MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Accessed January 18, 2026.

- Google Patents. US2876267A - Purification of 4-chloronitrotoluenes. Accessed January 18, 2026.

- NIH National Center for Biotechnology Information. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Accessed January 18, 2026.

- Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Accessed January 18, 2026.

- NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions. Accessed January 18, 2026.

- YouTube. Nucleophilic Aromatic Substitution. Accessed January 18, 2026.

- NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. Accessed January 18, 2026.

- Sigma-Aldrich. 2-Chloro-4-fluoro-5-nitrotoluene. Accessed January 18, 2026.

- ChemicalBook. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE. Accessed January 18, 2026.

- ChemicalBook. 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Accessed January 18, 2026.

- ChemicalBook. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE. Accessed January 18, 2026.

- MDPI. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Accessed January 18, 2026.

- ResearchGate. Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Accessed January 18, 2026.

- Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. Accessed January 18, 2026.

- ResearchGate. (PDF) Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Accessed January 18, 2026.

- NIST. 4-Chloro-2-nitrotoluene. Accessed January 18, 2026.

- ResearchGate. (PDF) SULFOXIDES AND SULFONES: REVIEW. Accessed January 18, 2026.

- Wikipedia. 4-Fluoronitrobenzene. Accessed January 18, 2026.

- Simson Pharma. 1-Chloro-5-fluoro-2-methyl-4-nitro-benzene | CAS No- 112108-73-3. Accessed January 18, 2026.

- Sigma-Aldrich. 2-Fluoro-5-nitrotoluene 99 455-88-9. Accessed January 18, 2026.

Sources

- 1. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Method for efficient synthesis of 2-chloro-4-fluoro-5-nitrotrichlorotoluene - Eureka | Patsnap [eureka.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 4-Chloro-2-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE CAS#: [m.chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Chemical Profile of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene

This technical guide provides a comprehensive analysis of the molecular structure, physicochemical properties, reactivity, and potential applications of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes foundational data with established chemical principles to offer field-proven insights into the nature and utility of this polysubstituted aromatic compound.

Core Molecular Identity and Physicochemical Properties

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a multifaceted aromatic compound with the chemical formula C₈H₈FNO₄S.[1][2] Its structure is characterized by a benzene ring systematically functionalized with five distinct substituents: a fluorine atom, a methyl group, a methylsulfonyl group, and a nitro group. This unique arrangement of electron-donating and electron-withdrawing groups imparts a complex and interesting chemical personality to the molecule.

Structural and Identification Data

A summary of the key identification and computed physicochemical parameters for this molecule is presented below. These values are critical for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | [2] |

| CAS Number | 849035-74-1 | [1][2] |

| Molecular Formula | C₈H₈FNO₄S | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Melting Point | 150-151 °C | [3][4] |

| SMILES String | Fc1c(cc(c(c1)C)(=O)C)[O-] | [5] |

| InChI Key | KHAYNDCHBKGURZ-UHFFFAOYSA-N | [5] |

| XLogP3 (Computed) | 1.5 | [2] |

| Topological Polar Surface Area | 88.3 Ų | [2] |

Visualization of Molecular Structure

The spatial arrangement of the functional groups on the benzene ring is fundamental to understanding its properties. The following diagram illustrates the core structure of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene.

Caption: A plausible synthetic route to the target compound.

Analysis of Chemical Reactivity

The reactivity of the aromatic ring is governed by the interplay of the electronic effects of its five substituents.

-

Electron-Withdrawing Groups (EWGs): The nitro (-NO₂) and methylsulfonyl (-SO₂) groups are powerful EWGs, both through inductive (-I) and resonance (-M) effects. [6][7][8]These groups strongly deactivate the benzene ring towards electrophilic aromatic substitution (EAS) by withdrawing electron density. [9]* Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak electron-donating group through induction (+I) and hyperconjugation, thus activating the ring towards EAS.

-

Halogen (Fluorine): The fluorine (-F) atom exhibits a dual effect: it is strongly electron-withdrawing inductively (-I) but electron-donating through resonance (+M). Overall, halogens are deactivating but ortho,para-directing in EAS.

Electrophilic Aromatic Substitution (EAS): The benzene ring is heavily deactivated due to the presence of three deactivating groups (NO₂, SO₂CH₃, F). Any further EAS reaction would be extremely slow and require harsh conditions. If a reaction were to occur, the directing effects of the substituents would compete, making the outcome difficult to predict without computational modeling.

Nucleophilic Aromatic Substitution (NAS): The presence of strong electron-withdrawing groups, particularly the nitro group ortho and the methylsulfonyl group para to the fluorine atom, makes the ring highly susceptible to nucleophilic aromatic substitution. [10][11]The fluorine atom is an excellent leaving group in NAS reactions. This reactivity is a key feature of the molecule, making it a valuable intermediate for introducing nucleophiles at the C1 position.

Potential Applications in Drug Development

The structural motifs present in 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene are of significant interest in medicinal chemistry.

The Role of the Methylsulfonyl Group

The methylsulfonyl moiety is a well-established pharmacophore that can enhance the drug-like properties of a molecule. [12]Its inclusion in a drug candidate can:

-

Improve Physicochemical Properties: As a polar and hydrophilic group, it can increase aqueous solubility.

-

Enhance Metabolic Stability: The sulfonyl group is generally resistant to metabolic degradation, particularly by cytochrome P450 enzymes, which can lead to a longer in vivo half-life. [13]* Act as a Bioisostere: It can serve as a bioisosteric replacement for other functional groups, such as sulfonamides, to modulate biological activity and pharmacokinetic profiles. [13]* Form Key Interactions: The oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors, which can lead to strong and specific interactions with biological targets. [14]

The Nitroaromatic Moiety in Medicinal Chemistry

Although sometimes associated with toxicity, the nitroaromatic group is a component of numerous FDA-approved drugs and plays a crucial role in their mechanism of action. [6][15][16]

-

Bioreductive Activation: In low-oxygen environments, such as those found in solid tumors or in certain microorganisms, the nitro group can be enzymatically reduced to form reactive nitroso, hydroxylamino, and amino species. [17]This makes nitroaromatic compounds valuable as hypoxia-activated prodrugs for cancer therapy and as antimicrobial agents.

-

Modulation of Electronic Properties: As a potent electron-withdrawing group, the nitro group can significantly alter the electronic properties of a molecule, which can be critical for binding to a target receptor or enzyme.

-

Synthetic Handle: The nitro group can be readily reduced to an amine, providing a versatile synthetic handle for further derivatization and the generation of compound libraries for structure-activity relationship (SAR) studies.

Given these properties, 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene serves as a promising scaffold or intermediate for the development of novel therapeutics, potentially in areas such as oncology and infectious diseases. Its high reactivity towards nucleophilic substitution allows for the straightforward introduction of various pharmacophoric groups to explore new chemical space.

Conclusion

1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene is a compound defined by the complex interplay of its five distinct substituents. Its heavily substituted and electronically polarized aromatic ring presents a unique profile of predicted spectroscopic signatures and chemical reactivity. While the ring is deactivated towards electrophilic attack, it is primed for nucleophilic aromatic substitution, making it a valuable building block in synthetic chemistry. The presence of both the metabolically robust methylsulfonyl group and the bioreducible nitroaromatic moiety suggests significant potential for its application in drug discovery and development, particularly as a scaffold for creating new therapeutic agents. Further experimental validation of its properties and biological activities is warranted to fully explore its potential.

References

-

ChemWhat. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE CAS#: 849035-74-1. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Available from: [Link]

- Meyers, C. Y., Cremonini, B., & Maioli, L. (1977). Electronic Effects of the Sulfonyl Group in Aromatic Systems. Relationships between Inductive and d-Orbital Resonance Contributions. Journal of the American Chemical Society.

-

LibreTexts. 16: Chemistry of Benzene - Electrophilic Aromatic Substitution. (2024). Available from: [Link]

- Greig, I. R., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(11), 5589-5603.

- Rapp, C., et al. (2018). Theoretical Study of the Decomposition Reactions in Substituted Nitrobenzenes. The Journal of Physical Chemistry A, 122(30), 6343-6352.

- de Souza, M. V. N. (2023). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 15(4), 1029-1045.

- Tseng, C.-C., et al. (2019).

- Tseng, C.-C., et al. (2019).

-

MDPI. Special Issue: Nitro Group Containing Drugs. Available from: [Link]

-

ResearchGate. Electronic Effects of the Sulfinyl and Sulfonyl Groups. Available from: [Link]

- Błażej, S., & Mąkosza, M. (2025). Relative rates of addition of carbanions to substituted nitroarenes: can quantum chemical calculations give meaningful predictions?. RSC Publishing.

-

ResearchGate. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs) | Request PDF. Available from: [Link]

-

Chemistry LibreTexts. Infrared of nitro compounds. Available from: [Link]

- ACS Publications. The Nitroaromatic Group in Drug Design. Pharmacology and Toxicology (for Nonpharmacologists). Industrial & Engineering Chemistry Product Research and Development.

-

CNR-IRIS. The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. (2019). Available from: [Link]

-

Fiveable. Synthesis of Polysubstituted Benzenes | Organic Chemistry Class Notes. Available from: [Link]

- Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.

-

International Journal of Research and Tends in Invention. Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2018). Available from: [Link]

-

ResearchGate. Timeline showing the nitroaromatic drugs approved until 2023. Available from: [Link]

-

Chemistry Stack Exchange. Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. (2017). Available from: [Link]

-

Quora. What effect has sulfonic -SO3H group on benzene ring? Is it only -I (negative induction effect) or something else?. (2016). Available from: [Link]

-

PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene. Available from: [Link]

-

MDPI. Combined Spectroscopic and Computational Study of Nitrobenzene Activation on Non-Noble Metals-Based Mono- and Bimetallic Catalysts. (2021). Available from: [Link]

-

University of Calgary. Ch12 : Electrophilic Aromatic Substitution. Available from: [Link]

-

VU Research Portal. Do Sulfonamides Interact with Aromatic Rings?. Available from: [Link]

-

Master Organic Chemistry. Activating and Deactivating Groups In Electrophilic Aromatic Substitution. (2017). Available from: [Link]

-

UCLA. IR: nitro groups. Available from: [Link]

-

Mustansiriyah University. Chemistry of Benzene: Electrophilic Aromatic Substitution. (2022). Available from: [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020). Available from: [Link]

-

LibreTexts. 16: Chemistry of Benzene- Electrophilic Aromatic Substitution. (2023). Available from: [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. (2021). Available from: [Link]

-

PubChem. 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Available from: [Link]

-

PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. (2012). Available from: [Link]

-

Wikipedia. Methylsulfonylmethane. Available from: [Link]

-

RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. (2022). Available from: [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. Available from: [Link]

- Google Patents. US4642398A - Preparation of fluoronitrobenzene compounds in dispersion of potassium fluoride.

-

ResearchGate. 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Available from: [Link]

- Google Patents. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.

- Google Patents. US4164517A - Preparation of fluoronitrobenzene.

-

Google Patents. WO 2025/109026 A1. Available from: [Link]

Sources

- 1. Computational insight into the contribution of para-substituents on the reduction potential, proton affinity, and electronic properties of nitrobenzene compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE [chemicalbook.com]

- 4. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE CAS#: [m.chemicalbook.com]

- 5. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene 849035-74-1 [sigmaaldrich.com]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. namiki-s.co.jp [namiki-s.co.jp]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmaceuticals | Special Issue : Nitro Group Containing Drugs [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. svedbergopen.com [svedbergopen.com]

An In-Depth Technical Guide to the Physical Characteristics of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene

Abstract: This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (CAS No. 849035-74-1). As a substituted nitrobenzene derivative, this compound incorporates several key functional groups—fluoro, methyl, methylsulfonyl, and nitro—that define its reactivity, stability, and potential utility as an intermediate in complex organic synthesis. This document is intended for researchers, synthetic chemists, and drug development professionals, offering curated data on its molecular identity, physicochemical properties, safety protocols, and a foundational experimental procedure for its characterization. The insights herein are synthesized from publicly available data to support laboratory and research applications.

Molecular Structure and Chemical Identity

The unique arrangement of electron-withdrawing and donating groups on the benzene ring makes 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene a compound of interest for synthetic transformations. The nitro, sulfonyl, and fluoro groups are strongly electron-withdrawing, which significantly influences the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions.

Caption: Molecular structure of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene.

The following table summarizes the key identifiers for this compound, which are essential for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 1-fluoro-5-methyl-4-methylsulfonyl-2-nitrobenzene | [1] |

| CAS Number | 849035-74-1 | [1] |

| Molecular Formula | C₈H₈FNO₄S | [1][2] |

| Molecular Weight | 233.22 g/mol | [1][2] |

| Canonical SMILES | CS(=O)(=O)C1=CC(=C(C=C1C)F)[O-] | |

| InChI Key | KHAYNDCHBKGURZ-UHFFFAOYSA-N | [1] |

Core Physicochemical Properties

The physical state and solubility of a compound are foundational parameters that dictate its handling, storage, and application in reaction chemistry. Based on available data, this compound is a solid at ambient temperature.

| Property | Value | Significance & Field Insights |

| Melting Point | 150-151°C | A defined and narrow melting point range is a primary indicator of high purity for a crystalline solid.[3] This value confirms the compound's solid state at room temperature and is a critical parameter for quality control assessment after synthesis. |

| Boiling Point | Data not available | The high melting point and presence of polar functional groups suggest a high boiling point, likely above 300°C. Decomposition may occur before boiling under atmospheric pressure. Vacuum distillation would be required for purification if it were a liquid. |

| Appearance | Inferred: White to yellow crystalline solid | While direct data is unavailable, structurally similar compounds like 2-Fluoro-5-methylsulfonylnitrobenzene are described as white to light yellow-green crystalline powders.[4] The color can be attributed to the nitroaromatic chromophore. |

| Solubility | Inferred: Low in water; Soluble in polar organic solvents | Aromatic compounds with multiple non-polar groups and low capacity for hydrogen bonding typically exhibit poor water solubility.[5] For synthetic applications, solubility should be high in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Dimethylformamide (DMF). |

Spectroscopic and Computational Data

While experimentally derived spectra for this specific compound are not widely published, computational data provides valuable information for its identification via mass spectrometry, a technique ubiquitous in modern research.

| Data Type | Value | Source |

| Monoisotopic Mass | 233.01580707 Da | [1][6] |

| Predicted [M+H]⁺ | 234.02309 m/z | [6] |

| Predicted [M+Na]⁺ | 256.00503 m/z | [6] |

| Predicted [M-H]⁻ | 232.00853 m/z | [6] |

Expert Insight: The calculated monoisotopic mass is a critical parameter for high-resolution mass spectrometry (HRMS), allowing for unambiguous confirmation of the elemental composition during reaction monitoring or final product analysis. The predicted adducts ([M+H]⁺, [M+Na]⁺) are essential for interpreting results from electrospray ionization (ESI) sources.

Synthesis, Reactivity, and Stability

Plausible Synthetic Context

Detailed synthetic procedures for 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene are not prevalent in the literature. However, a plausible route can be inferred from the synthesis of structurally related compounds. The preparation of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene is achieved via the nitration of its precursor, 1-Fluoro-4-methanesulfonyl-benzene, using a mixture of concentrated sulfuric acid and fuming nitric acid.[7] This suggests that the title compound can likely be synthesized by nitrating 1-Fluoro-5-methyl-4-(methylsulfonyl)benzene under similar conditions.

Chemical Reactivity Profile

The reactivity of the aromatic ring is heavily influenced by its substituents:

-

Nucleophilic Aromatic Substitution (SNAr): The presence of three strong electron-withdrawing groups (-NO₂, -SO₂CH₃, -F) strongly activates the ring for SNAr. The fluorine atom, being a good leaving group and positioned ortho to the nitro group, is the most probable site for substitution by nucleophiles. This makes the compound a valuable building block for introducing the complex aromatic core into a larger molecule.

-

Electrophilic Aromatic Substitution: The same electron-withdrawing groups deactivate the ring towards electrophilic substitution, meaning harsh conditions would be required for reactions like further nitration or halogenation.

Stability and Storage

The compound is classified as a combustible solid (Storage Class 11). It should be stored in a tightly closed container in a dry, well-ventilated area, away from strong oxidizing agents and bases.[8]

Hazard Identification and Safe Handling

Understanding the hazards associated with a chemical is paramount for ensuring laboratory safety. This compound is classified with the following hazards:

-

GHS07 Signal Word: Warning

-

Hazard Statements:

Experimental Protocol: Laboratory Handling

This protocol establishes a self-validating system for the safe handling of 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene in a research setting.

-

Engineering Controls:

-

All weighing and manipulation of the solid compound must be conducted inside a certified chemical fume hood to prevent inhalation of fine particulates.

-

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield approved under NIOSH or EN 166 standards.[9]

-

Hand Protection: Wear chemically resistant nitrile gloves. Gloves must be inspected before use and disposed of properly after handling.[9] Avoid all skin contact.

-

Body Protection: A standard laboratory coat must be worn at all times.

-

-

Handling and Use:

-

Avoid creating dust. Use appropriate tools for transfer.

-

Wash hands thoroughly after handling, even if gloves were worn.[8]

-

-

Spill Management:

-

In case of a spill, evacuate the area.

-

Contain the spillage and collect it using a method that does not generate dust (e.g., wet-brushing or with a HEPA-filtered vacuum).[9]

-

Place the collected material in a suitable, sealed container for hazardous waste disposal.

-

-

Disposal:

-

Dispose of waste material and contaminated containers in accordance with local, state, and federal regulations for hazardous chemical waste.

-

Experimental Protocol for Physical Characterization

Objective: Determination of Melting Point for Purity Assessment

This protocol details the standardized method for determining the melting point of the compound, a critical quality control step post-synthesis.

Caption: Workflow for melting point determination and purity assessment.

Methodology:

-

Sample Preparation:

-

Ensure the crystalline sample is completely dry, as residual solvent will depress and broaden the melting range.

-

Place a small amount of the solid on a watch glass and crush it into a fine powder using a spatula.

-

Tap the open end of a capillary tube into the powder to pack a small amount (2-3 mm in height) into the sealed end. Tap the tube gently on a hard surface to ensure the sample is tightly packed.

-

-

Instrumental Analysis (Using a Digital Melting Point Apparatus):

-

Place the packed capillary tube into the sample holder of the apparatus.

-

Set a rapid heating ramp (e.g., 10-20°C/minute) to quickly approach the expected melting point of 150°C.[3] Stop the rapid ramp at approximately 135°C.

-

Set a slow ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample and the thermometer.

-

-

Data Recording and Interpretation:

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (T_onset).

-

Record the temperature at which the last solid crystal melts into a clear liquid (T_clear).

-

The melting point is reported as the range from T_onset to T_clear.

-

Trustworthiness Check: A sharp melting range (≤ 2°C) that aligns with the literature value (150-151°C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.

-

References

- Sigma-Aldrich. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene.

- PubChem. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene.

- CDH Fine Chemical.

- PubChemLite. 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene.

- ChemicalBook. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE.

- Thermo Fisher Scientific.

- Fisher Scientific.

- ChemicalBook. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis.

- BuyersGuideChem. 2-Fluoro-5-methylsulfonylnitrobenzene.

- ChemicalBook. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE.

- ChemWhat. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE CAS#: 849035-74-1.

Sources

- 1. 1-Fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene | C8H8FNO4S | CID 2782745 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemwhat.com [chemwhat.com]

- 3. 1-FLUORO-5-METHYL-4-(METHYLSULFONYL)-2-NITROBENZENE CAS#: [m.chemicalbook.com]

- 4. 2-Fluoro-5-methylsulfonylnitrobenzene | C7H6FNO4S - BuyersGuideChem [buyersguidechem.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. PubChemLite - 1-fluoro-5-methyl-4-(methylsulfonyl)-2-nitrobenzene (C8H8FNO4S) [pubchemlite.lcsb.uni.lu]

- 7. 4-METHYLSULFONYL-2-NITROFLUOROBENZENE synthesis - chemicalbook [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Spectral Analysis of 4-(Acetylamino)benzenesulfonyl Fluoride

Introduction

The compound 4-(acetylamino)benzenesulfonyl fluoride, with the molecular formula C8H8FNO3S, represents a class of organic molecules that are of significant interest to researchers in medicinal chemistry and drug development.[1] The presence of a sulfonyl fluoride moiety, an acetamido group, and a substituted benzene ring gives this molecule a unique electronic and structural profile. Accurate structural elucidation and characterization are paramount for understanding its reactivity, potential biological activity, and for ensuring its purity and identity in various applications.

This technical guide provides a comprehensive overview of the spectral data for 4-(acetylamino)benzenesulfonyl fluoride. It is designed for researchers, scientists, and drug development professionals, offering in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectral characteristics. The guide also includes detailed, field-proven experimental protocols for acquiring this data, ensuring scientific integrity and reproducibility.

It is important to note that the molecular formula C8H8FNO4S can represent multiple isomers. This guide focuses specifically on 4-(acetylamino)benzenesulfonyl fluoride due to the greater availability of spectral data and its relevance in synthetic chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For 4-(acetylamino)benzenesulfonyl fluoride, both ¹H and ¹³C NMR are essential for confirming its structure.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(acetylamino)benzenesulfonyl fluoride is expected to show distinct signals corresponding to the aromatic protons, the amide proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[2]

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| CH₃ (Acetyl) | ~2.2 | Singlet | 3H |

| NH (Amide) | ~10.5 | Singlet (broad) | 1H |

| Aromatic (Ha) | ~7.8 | Doublet | 2H |

| Aromatic (Hb) | ~7.9 | Doublet | 2H |

Causality behind Predicted Shifts:

-

Aromatic Protons: The aromatic protons form an AA'BB' system, which often appears as two doublets. The protons ortho to the electron-withdrawing sulfonyl fluoride group (Hb) are expected to be deshielded and appear at a lower field compared to the protons ortho to the electron-donating acetamido group (Ha).[2]

-

Amide Proton: The amide proton is typically broad due to quadrupole broadening and exchange with trace amounts of water. Its chemical shift can be highly dependent on the solvent and concentration.

-

Methyl Protons: The methyl protons of the acetyl group are in a relatively shielded environment and appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ) ppm |

| CH₃ (Acetyl) | ~25 |

| C=O (Amide) | ~169 |

| Aromatic (C-NH) | ~142 |

| Aromatic (CH) | ~120, ~129 |

| Aromatic (C-S) | ~135 |

Causality behind Predicted Shifts:

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon attached to the nitrogen of the amide group and the carbon attached to the sulfur of the sulfonyl fluoride group will have distinct chemical shifts from the protonated aromatic carbons. Aromatic carbons typically resonate in the 110-160 ppm region.[3]

-

Carbonyl Carbon: The amide carbonyl carbon is significantly deshielded and appears at a low field, typically around 169 ppm.

-

Methyl Carbon: The methyl carbon is in a shielded environment and appears at a high field.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the steps for acquiring high-quality NMR spectra of 4-(acetylamino)benzenesulfonyl fluoride.

Materials:

-

4-(acetylamino)benzenesulfonyl fluoride (5-10 mg)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

High-quality 5 mm NMR tube

-

Pipette

-

Vortex mixer

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is a good choice for this compound due to the amide proton).

-

Gently vortex the sample until it is fully dissolved.

-

Using a pipette, transfer the solution into a clean NMR tube.[4]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

-

Acquire a ¹³C NMR spectrum using standard parameters (e.g., proton-decoupled, 30-degree pulse, 2-second relaxation delay, 1024 or more scans).

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(acetylamino)benzenesulfonyl fluoride will show characteristic absorption bands for the N-H, C=O, S=O, and C-F bonds, as well as the aromatic ring.

Predicted IR Spectral Data

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300-3100 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 3000-2850 |

| C=O Stretch (Amide) | 1700-1650 |

| C=C Stretch (Aromatic) | 1600-1450 |

| S=O Stretch (Sulfonyl) | 1350-1300 and 1160-1120 (asymmetric and symmetric) |

| C-N Stretch (Amide) | 1300-1200 |

| S-F Stretch | 850-750 |

Causality behind Predicted Absorptions:

-

The various stretching and bending vibrations of the bonds within the molecule correspond to specific energy absorptions in the infrared region of the electromagnetic spectrum. The positions of these absorptions are characteristic of the functional groups present.

Experimental Protocol for FT-IR Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of a solid sample.[5][6]

Materials:

-

4-(acetylamino)benzenesulfonyl fluoride (1-2 mg)

-

FT-IR grade KBr (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Gently grind 1-2 mg of the solid sample in an agate mortar.

-

Add 100-200 mg of dry FT-IR grade KBr to the mortar and mix thoroughly with the sample.

-

Continue grinding the mixture until a fine, homogeneous powder is obtained.[5]

-

-